

# Application Note: NCD38 and Temozolomide Combination Therapy Protocol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | NCD38   |           |
| Cat. No.:            | B609494 | Get Quote |

### Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of only 14 to 18 months despite a standard-of-care regimen that includes surgery, radiation, and the alkylating agent temozolomide (TMZ).[1] A primary mechanism of resistance to TMZ is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the cytotoxic methyl adducts from DNA.[2][3] Overcoming this resistance is a critical goal in glioblastoma therapy, and combination therapies represent a promising strategy.[2][4]

**NCD38** is a novel, potent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation through histone demethylation.[3][5][6] LSD1 plays a role in maintaining the oncogenic state in various cancers, and its inhibition has been shown to induce differentiation and anti-leukemic effects.[5][7] By altering the chromatin landscape, LSD1 inhibition may sensitize cancer cells to DNA-damaging agents like TMZ.

This document provides detailed protocols for evaluating the therapeutic potential of combining **NCD38** with temozolomide for the treatment of glioblastoma. The described experiments are designed to assess cytotoxicity, determine synergistic interactions, and elucidate the underlying mechanisms of action both in vitro and in vivo.

# **Proposed Mechanism of Synergistic Action**

Temozolomide exerts its cytotoxic effect by methylating DNA, primarily at the N7 and O6 positions of guanine. The O6-methylguanine (O6-MeG) adduct is particularly cytotoxic as it



leads to DNA double-strand breaks and apoptosis.[2] **NCD38**, as an LSD1 inhibitor, can alter gene expression by preventing the removal of methyl groups from histones (specifically H3K4me1/2 and H3K9me1/2). This epigenetic modulation can potentially synergize with TMZ through several mechanisms:

- Upregulation of Pro-Apoptotic Genes: NCD38 may alter the chromatin state around the promoter regions of pro-apoptotic genes (e.g., BAX, PUMA), making them more accessible for transcription and thereby lowering the threshold for TMZ-induced apoptosis.
- Downregulation of DNA Repair Pathways: Inhibition of LSD1 could lead to the transcriptional repression of genes involved in DNA repair pathways, other than MGMT, impairing the cell's ability to cope with TMZ-induced DNA damage.
- Induction of Cell Cycle Arrest: NCD38 may induce a cell cycle state that is more vulnerable to the effects of DNA alkylation by TMZ.

The following diagram illustrates the proposed synergistic interaction between **NCD38** and Temozolomide.





Click to download full resolution via product page

**Caption:** Proposed synergistic mechanism of **NCD38** and TMZ.

# **Experimental Protocols**

The following protocols outline the necessary steps to evaluate the combination therapy in vitro. It is recommended to use both TMZ-sensitive (e.g., U-87 MG) and TMZ-resistant (e.g., T98G) glioblastoma cell lines.[8][9]

## In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of **NCD38** and TMZ, alone and in combination, on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

#### Materials:

- Glioblastoma cell lines (e.g., U-87 MG, T98G)
- Complete culture medium (e.g., DMEM with 10% FBS)
- NCD38 (stock solution in DMSO)
- Temozolomide (stock solution in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[10]
- Microplate reader (absorbance at 570 nm).[11]

#### Procedure:

• Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[10]



- Drug Treatment: Prepare serial dilutions of NCD38 and TMZ in culture medium. Treat cells with:
  - NCD38 alone (e.g., 0.1 to 100 μM)
  - TMZ alone (e.g., 1 to 1000 μM)
  - Combinations of NCD38 and TMZ at fixed ratios (e.g., based on the IC50 of each drug).
  - Include vehicle control (DMSO) wells.
- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
- MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
- Solubilization: Carefully remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.[10][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
  cells. Determine the IC50 (half-maximal inhibitory concentration) for each drug and
  combination using non-linear regression analysis.

# **Synergy Analysis (Combination Index)**

The Chou-Talalay method is used to quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism) by calculating a Combination Index (CI).[14][15]

#### Procedure:

- Data Input: Use the dose-response data from the MTT assay (Section 3.1).
- Calculation: Use software such as CompuSyn or CalcuSyn to calculate CI values.[14] The software uses the following equation: CI = (D)<sub>1</sub>/(Dx)<sub>1</sub> + (D)<sub>2</sub>/(Dx)<sub>2</sub> Where (Dx)<sub>1</sub> and (Dx)<sub>2</sub> are the doses of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50%



inhibition), and (D)<sub>1</sub> and (D)<sub>2</sub> are the doses of the drugs in combination that produce the same effect.

- Interpretation:
  - ∘ CI < 1: Synergism
  - CI = 1: Additive effect
  - CI > 1: Antagonism[15]

# **Apoptosis Detection (Annexin V/PI Staining)**

This assay quantifies the induction of apoptosis following treatment. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[16]

#### Materials:

- 6-well plates
- Treated cells (as per drug treatment in 3.1)
- FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with NCD38, TMZ, and the combination at their respective IC50 concentrations for 48 hours.
- Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
   [16]



- Staining: Resuspend approximately 1 x 10<sup>6</sup> cells in 100 μL of 1X Binding Buffer.[17] Add 5 μL of Annexin V-FITC and 1-2 μL of PI.[16][17]
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
  - Healthy cells: Annexin V-negative and PI-negative.[16]
  - Early apoptotic cells: Annexin V-positive and PI-negative.[16]
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

## **Western Blot Analysis of Key Signaling Proteins**

Western blotting is used to detect changes in the expression levels of specific proteins involved in DNA damage response and apoptosis.

#### Materials:

- Treated cell lysates
- SDS-PAGE gels
- Transfer apparatus and PVDF or nitrocellulose membranes.[18]
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-yH2AX, anti-PARP, anti-Caspase-3, anti-LSD1, anti-Actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

 Sample Preparation: Lyse treated cells and determine protein concentration using a BCA assay. Prepare lysates for electrophoresis by adding loading buffer and heating at 95°C for 5



minutes.[19]

- SDS-PAGE: Separate proteins by size by running 20-40 μg of protein per lane on an SDS-PAGE gel.[19]
- Transfer: Transfer the separated proteins from the gel to a membrane.[18]
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[19]
   Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane,
   then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

   [19]
- Detection: Add chemiluminescent substrate to the membrane and visualize the protein bands using a gel imager or X-ray film.[20]
- Analysis: Quantify band intensity using software like ImageJ. Normalize protein levels to a loading control (e.g., Actin or Tubulin).

## In Vivo Protocol Outline

In vivo studies are crucial to validate in vitro findings. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly recommended as they better represent the heterogeneity of patient tumors.[21][22]

#### Model:

- Immunocompromised mice (e.g., NOD-scid gamma mice)
- Orthotopic implantation of human glioblastoma cells (e.g., U-87 MG) or patient-derived tumor fragments into the brain.

#### Procedure Outline:

- Tumor Implantation: Implant GBM cells or tissue into the brains of the mice.
- Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (if using luciferase-expressing cells) or MRI.



- Treatment Groups: Once tumors are established, randomize mice into treatment groups:
  - Vehicle Control
  - NCD38 alone
  - Temozolomide alone
  - NCD38 + Temozolomide combination
- Drug Administration: Administer drugs based on pre-determined dosing schedules derived from tolerability studies. TMZ is typically administered orally.[23] The route for **NCD38** would need to be determined (e.g., oral gavage, intraperitoneal injection).
- Endpoint Analysis: Monitor animal weight and health status. The primary endpoint is overall survival. Secondary endpoints can include tumor size at specific time points and analysis of excised tumors for biomarkers via immunohistochemistry or western blot.

## **Data Presentation**

Quantitative data should be summarized in clear, concise tables.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Treatment    | IC50 (μM) ± SD |  |
|-----------|--------------|----------------|--|
| U-87 MG   | NCD38        | Value          |  |
|           | Temozolomide | Value          |  |
| T98G      | NCD38        | Value          |  |

| | Temozolomide | Value |

Table 2: Combination Index (CI) Values for 50% Effect (ED50)



| Cell Line | Drug Combination        | CI Value at ED50 | Interpretation                  |
|-----------|-------------------------|------------------|---------------------------------|
| U-87 MG   | NCD38 +<br>Temozolomide | Value            | Synergy/Additive/A<br>ntagonism |

| T98G | NCD38 + Temozolomide | Value | Synergy/Additive/Antagonism |

Table 3: Apoptosis Induction (% of Apoptotic Cells)

| Cell Line | Treatment               | % Early Apoptosis<br>± SD | % Late Apoptosis ± |
|-----------|-------------------------|---------------------------|--------------------|
| U-87 MG   | Vehicle                 | Value                     | Value              |
|           | NCD38                   | Value                     | Value              |
|           | Temozolomide            | Value                     | Value              |
|           | NCD38 +<br>Temozolomide | Value                     | Value              |
| T98G      | Vehicle                 | Value                     | Value              |
|           | NCD38                   | Value                     | Value              |
|           | Temozolomide            | Value                     | Value              |

| | NCD38 + Temozolomide | Value | Value |

# **Experimental Workflow**

The following diagram provides a logical workflow for the preclinical evaluation of the **NCD38** and TMZ combination therapy.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. oncodaily.com [oncodaily.com]
- 2. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCD-38 | 2078047-42-2 | Histone Demethylase | MOLNOVA [molnova.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel LSD1 inhibitor NCD38 ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Combinatorial Drug Synergy of Novel Acridone Derivatives With Temozolomide Using in-silico and in-vitro Methods in the Treatment of Drug-Resistant Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Study of Combinatorial Drug Synergy of Novel Acridone Derivatives With Temozolomide Using in-silico and in-vitro Methods in the Treatment of Drug-Resistant Glioma [frontiersin.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]



- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Combination treatment for glioblastoma with temozolomide, DFMO and radiation -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: NCD38 and Temozolomide Combination Therapy Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#ncd38-and-temozolomide-combination-therapy-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.